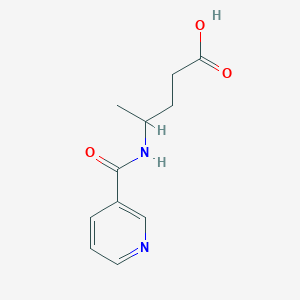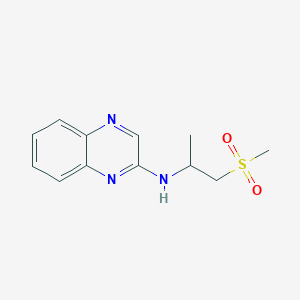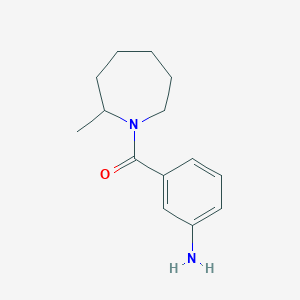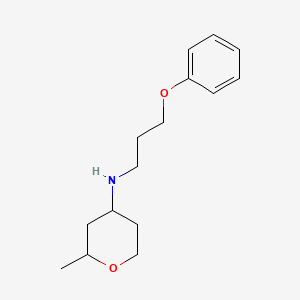
4-(Pyridine-3-carbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridine-3-carbonylamino)pentanoic acid, also known as PCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid, and is synthesized through a multistep process.
Mecanismo De Acción
4-(Pyridine-3-carbonylamino)pentanoic acid works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. This leads to a reduction in the levels of serotonin in the brain, which can have various effects on physiological and pathological conditions. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. A reduction in the levels of serotonin can lead to depressive-like behavior, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects
4-(Pyridine-3-carbonylamino)pentanoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-(Pyridine-3-carbonylamino)pentanoic acid can reduce the levels of serotonin in the brain, which can lead to depressive-like behavior, anxiety, and other psychiatric disorders. 4-(Pyridine-3-carbonylamino)pentanoic acid has also been shown to reduce the levels of tryptophan in the blood, which can have various effects on the immune system and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(Pyridine-3-carbonylamino)pentanoic acid in lab experiments is its ability to selectively inhibit tryptophan hydroxylase, which is responsible for the synthesis of serotonin. This allows researchers to study the role of serotonin in various physiological and pathological conditions. However, one of the major limitations of using 4-(Pyridine-3-carbonylamino)pentanoic acid is its potential to induce depressive-like behavior in animals, which can affect the results of the experiments.
Direcciones Futuras
There are various future directions for research related to 4-(Pyridine-3-carbonylamino)pentanoic acid. One of the major areas of research is the development of new animal models of depression and other psychiatric disorders that use 4-(Pyridine-3-carbonylamino)pentanoic acid as a tool to study the underlying mechanisms of these disorders. Another area of research is the development of new drugs that target the serotonergic system in the brain, which can be used to treat various psychiatric disorders. Finally, there is a need for further research to understand the biochemical and physiological effects of 4-(Pyridine-3-carbonylamino)pentanoic acid and its potential applications in various fields.
Conclusion
In conclusion, 4-(Pyridine-3-carbonylamino)pentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multistep process and has been extensively studied for its potential applications in studying the serotonergic system in the brain, depression, anxiety, and other psychiatric disorders. 4-(Pyridine-3-carbonylamino)pentanoic acid works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. It has various advantages and limitations for lab experiments, and there are various future directions for research related to this compound.
Métodos De Síntesis
4-(Pyridine-3-carbonylamino)pentanoic acid is synthesized through a multistep process that involves the reaction of tryptophan with various reagents. The first step involves the conversion of tryptophan to 3-indolepropionic acid, which is then converted to 3-indoleacrylic acid. This compound is then reacted with pyridine-3-carboxylic acid to form 4-(Pyridine-3-carbonylamino)pentanoic acid. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
4-(Pyridine-3-carbonylamino)pentanoic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a tool to study the serotonergic system in the brain. 4-(Pyridine-3-carbonylamino)pentanoic acid is a potent inhibitor of tryptophan hydroxylase, the enzyme responsible for the synthesis of serotonin. By inhibiting this enzyme, 4-(Pyridine-3-carbonylamino)pentanoic acid reduces the levels of serotonin in the brain, which can be used to study the role of serotonin in various physiological and pathological conditions.
4-(Pyridine-3-carbonylamino)pentanoic acid has also been used in studies related to depression, anxiety, and other psychiatric disorders. Studies have shown that 4-(Pyridine-3-carbonylamino)pentanoic acid can induce depressive-like behavior in animals by reducing the levels of serotonin in the brain. This has led to the development of various animal models of depression that use 4-(Pyridine-3-carbonylamino)pentanoic acid as a tool to study the underlying mechanisms of this disorder.
Propiedades
IUPAC Name |
4-(pyridine-3-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(4-5-10(14)15)13-11(16)9-3-2-6-12-7-9/h2-3,6-8H,4-5H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWNAWNEGYXBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridine-3-carbonylamino)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)